BenchChemオンラインストアへようこそ!

Cardioxane

Cardio-Oncology Breast Cancer Meta-Analysis

Dexrazoxane HCl (Cardioxane), CAS 149003-01-0, is the only FDA/EMA-approved drug specifically indicated to prevent anthracycline-induced cardiomyopathy. Its dual mechanism—site-specific iron chelation and topoisomerase IIβ inhibition—is unique and clinically proven, delivering a 26% absolute reduction in cardiac events (39% vs. 13%, P<0.001) without compromising antitumor response. Pediatric trials demonstrate a 40–70% reduction in left ventricular dysfunction. Unlike generic alternatives (ACEIs, beta-blockers), its ROS-scavenging effect cannot be replicated by standard iron chelators. Essential for oncology formularies, cardio-oncology services, and mechanistic research. Purity: ≥98%.

Molecular Formula C11H17ClN4O4
Molecular Weight 304.73 g/mol
CAS No. 149003-01-0
Cat. No. B1670351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCardioxane
CAS149003-01-0
SynonymsADR 529
ADR-529
ADR529
Cardioxan
Cardioxane
Dexrazoxane
Dexrazoxane Hydrochloride
Hydrochloride, Dexrazoxane
ICRF 187
ICRF-187
ICRF187
NSC 169780
NSC-169780
NSC169780
Razoxane, (S)-Isomer
Razoxane, (S)-Isomer, Hydrochloride
Zinecard
Molecular FormulaC11H17ClN4O4
Molecular Weight304.73 g/mol
Structural Identifiers
SMILESCC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl
InChIInChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1
InChIKeyBIFMNMPSIYHKDN-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityH2O 10 - 12 (mg/mL)
0.1 N HCI 35 - 43 (mg/mL)
0.1 N NaOH 25 - 34 (mg/mL)
10% EtOH 6.7 - 10 (mg/mL)
MeOH 1 (mg/mL)
H2O/DMA(1:1) 7.1 - 10 (mg/mL)
0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL)
0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cardioxane (Dexrazoxane HCl, CAS 149003-01-0): An FDA-Approved, Site-Specific Cardioprotectant for Anthracycline-Induced Cardiotoxicity


Cardioxane (Dexrazoxane hydrochloride, CAS 149003-01-0) is a bisdioxopiperazine derivative and the active S-(+)-enantiomer of racemic razoxane [1]. It functions as a site-specific cardioprotective agent, primarily indicated to prevent or reduce the incidence and severity of anthracycline-induced cardiomyopathy [2]. As the only FDA- and EMA-approved drug for this indication [1], its clinical role is well-established in both adult and pediatric oncology, supported by over three decades of research and use in mitigating dose-dependent cardiac damage from chemotherapies like doxorubicin and epirubicin [3].

The Critical Distinction: Why Generic Cardioprotective Strategies Cannot Substitute for Cardioxane in Clinical Practice and Research


Unlike generic approaches such as angiotensin-converting enzyme inhibitors (ACEIs), angiotensin receptor blockers (ARBs), beta-blockers, or statins, which have been explored for cardioprotection, Cardioxane (dexrazoxane) possesses a unique, multifactorial mechanism specifically targeting the iron-mediated free radical generation central to anthracycline cardiotoxicity, without compromising antitumor efficacy [1]. Meta-analyses of randomized controlled trials consistently demonstrate that while agents like ACEIs and ARBs show some potential benefit, dexrazoxane is the only agent with proven, statistically significant, and clinically meaningful efficacy in preventing anthracycline-associated heart failure across multiple large-scale studies [2]. This evidence base, including its unique ability to chelate iron and inhibit topoisomerase IIβ, establishes it as a distinct molecular entity that cannot be interchanged with other supportive care medications without risking patient safety and clinical trial validity [3].

Cardioxane (Dexrazoxane) Procurement Evidence: A Quantitative Comparison Against Alternatives for Anthracycline Cardioprotection


Cardioxane vs. No Cardioprotection: A 77-79% Reduction in Relative Risk of Clinical Heart Failure in Adults

In a meta-analysis of six randomized controlled trials involving 1,070 adult patients with advanced breast cancer or other malignancies receiving doxorubicin or epirubicin, the addition of Cardioxane (dexrazoxane) reduced the relative risk of clinical cardiotoxicity by 77% (Odds Ratio [OR] = 0.21, 95% CI: 0.08-0.51, P = 0.0006) compared to placebo or no cardioprotection [1]. A separate Bayesian network meta-analysis further corroborated this finding, showing a pooled OR of 0.26 (95% Credible Interval [CrI]: 0.11-0.74) for cardiotoxicity, with dexrazoxane having the highest probability (33%) of being the most effective intervention among all evaluated agents [2]. When the analysis was restricted specifically to the outcome of heart failure, the protective effect was even more pronounced, with an OR of 0.12 (95% CrI: 0.06-0.23) relative to control [2].

Cardio-Oncology Breast Cancer Meta-Analysis

Cardioxane vs. Placebo: 26% Absolute Reduction in Cardiac Event Rate in High-Risk Breast Cancer Patients

A multicenter, randomized phase III study in 164 advanced/metastatic breast cancer patients at increased risk of cardiotoxicity due to prior anthracycline treatment directly compared Cardioxane (dexrazoxane) plus anthracycline-based chemotherapy to anthracycline-based chemotherapy alone [1]. The incidence of cardiac events was significantly lower in the dexrazoxane group (13%) compared to the control group (39%), representing an absolute reduction of 26% (P < 0.001). Furthermore, the incidence of congestive heart failure (CHF) was 1% in the Cardioxane group versus 11% in the control group (P < 0.05) [1]. Importantly, this cardioprotection was achieved without compromising the antitumor efficacy of the chemotherapy, as response rates were similar between the two arms [1].

Metastatic Breast Cancer Phase III Trial Cardiac Event Prevention

Pediatric Cardioprotection: Cardioxane Reduces Left Ventricular Dysfunction by 40-70% in Children with AML

In pediatric oncology, the Children's Oncology Group (COG) clinical trial AAML1031 demonstrated that children receiving Cardioxane (dexrazoxane) experienced a 40% to 70% reduction in moderate to severe left ventricular (LV) systolic dysfunction compared to those not receiving the drug [1]. This finding is critical given that pediatric patients face a lifetime risk of cardiac morbidity and mortality following anthracycline exposure. A separate meta-analysis of pediatric studies found that dexrazoxane reduces the risk of developing significant systolic dysfunction, with a pooled risk ratio of 0.44 (95% CI not fully specified in provided text) [2]. Long-term follow-up data from a prospective, randomized trial in high-risk acute lymphoblastic leukemia (ALL) confirmed that dexrazoxane provides long-term cardioprotection without compromising oncological efficacy 5 years after treatment completion [3].

Pediatric Oncology Acute Myeloid Leukemia (AML) Cardiotoxicity Prevention

Cardioxane's Unique Mechanism: Superior to Generic Iron Chelators (e.g., Deferasirox) in Preventing Doxorubicin-Induced Myocyte Damage

While iron chelation is a recognized mechanism for Cardioxane (dexrazoxane), its protective effect cannot be replicated by all iron chelators. In a direct in vitro comparison, dexrazoxane was shown to effectively protect neonatal rat cardiac myocytes from doxorubicin-induced lactate dehydrogenase (LDH) release, a marker of cytotoxicity [1]. In stark contrast, another potent iron chelator, Dp44mT, not only failed to protect but synergistically increased doxorubicin-induced damage in the same assay [1]. Furthermore, a study comparing dexrazoxane to the oral iron chelator deferasirox (ICL670A) found that deferasirox did not protect myocytes, suggesting that the specific chemical properties of dexrazoxane and its active metabolite, ADR-925, are crucial for selective cardioprotection [2].

Cardioprotective Mechanism Iron Chelation In Vitro Comparison

Cardioxane Maintains LVEF and Permits High-Dose Anthracycline Therapy in Patients with Pre-existing Cardiomyopathy

A consecutive case series evaluated the off-label use of Cardioxane (dexrazoxane) in adult patients with pre-existing, asymptomatic cardiomyopathy who required anthracycline-based chemotherapy [1]. In this high-risk group, dexrazoxane therapy resulted in only a minimal decrease in left ventricular ejection fraction (LVEF) from 39% at baseline to 34% after chemotherapy, and none of the patients experienced symptomatic heart failure [1]. In stark contrast, a comparable historical control group treated without dexrazoxane saw their mean LVEF plummet from 42.5% to 18%, with all three patients developing symptomatic heart failure requiring hospitalization, and two dying from cardiogenic shock [1]. This demonstrates Cardioxane's ability to enable potentially curative anthracycline therapy in a patient population where it would otherwise be contraindicated.

Cardio-Oncology High-Risk Patients LVEF Preservation

Strategic Deployment of Cardioxane (Dexrazoxane) in Research and Clinical Settings: Evidence-Backed Scenarios


Clinical Procurement for Adult Oncology: High-Risk Breast Cancer Patients with Prior Anthracycline Exposure

Based on the 26% absolute reduction in cardiac events (39% vs. 13%, P<0.001) demonstrated in the phase III trial by Marty et al. [1], Cardioxane should be prioritized for procurement in adult oncology units treating metastatic breast cancer patients who have received prior anthracycline therapy and are at increased risk of cardiotoxicity. The data confirm that its use allows for continued anthracycline treatment without compromising antitumor efficacy [1].

Pediatric Oncology Formulary Inclusion: Safeguarding Long-Term Cardiac Health in AML and ALL Survivors

The compelling evidence from the COG AAML1031 trial showing a 40-70% reduction in left ventricular dysfunction [2] and the long-term cardioprotection data in high-risk ALL survivors [3] provides a strong, evidence-based rationale for including Cardioxane in pediatric oncology formularies. This is critical for procurement decisions focused on reducing the life-long burden of late-onset cardiovascular disease in childhood cancer survivors.

Translational Research: Investigating Topoisomerase IIβ Inhibition and Iron-Chelation Mechanisms

For research laboratories studying anthracycline cardiotoxicity, Cardioxane is an essential, non-substitutable tool. In vitro data show that its protective effect is unique and cannot be replicated by generic iron chelators like Dp44mT or deferasirox [4]. Its dual mechanism of action—iron chelation and topoisomerase IIβ inhibition—makes it the gold-standard compound for mechanistic studies and for validating new cardioprotective strategies [4].

High-Risk Cardio-Oncology: Enabling Anthracycline Therapy in Patients with Pre-existing Cardiomyopathy

For specialized cardio-oncology services, the case series by Ganatra et al. provides direct evidence for the off-label use of Cardioxane [5]. The data show that Cardioxane prevents catastrophic LVEF decline (39% to 34% vs. 42.5% to 18% without) and permits completion of potentially life-saving anthracycline chemotherapy in patients with pre-existing cardiomyopathy, a scenario where alternative cardioprotective strategies have not been proven [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cardioxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.